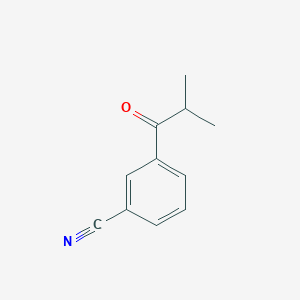
3-(2-Methylpropanoyl)benzenecarbonitrile
Cat. No. B8701735
M. Wt: 173.21 g/mol
InChI Key: DPHHKPDWLVGSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06399627B1
Procedure details


To a mixture prepared by adding copper cyanide (940 mg, 10.5 mmol) to a cooled solution of lithium bromide (1.82 g 21 mmol) in tetrahydrofurn at −25° C. under argon atmosphere was added a solution of 0.5M 3-cyanophenyl zinc iodide (20 ml, 10 mmol) in tetrahydrofuran. The reaction mixture was allowed to warm to 0° C. for 30 minutes then cooled down to −25° C. to which neat isobutyryl chloride (1.06 ml, 10.1 mmol) was added all at once. The reaction was kept at −25° C. for 30 minutes then quenched by adding 20 ml of a saturated solution of ammonium chloride. The mixture was extracted with 2×25 ml diethyl ether. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to an oil. The crude oil was flushed through a silica plug using 10% ethyl acetate in hexane to give 3-(2-methylpropanoyl)benzenecarbonitrile (1.25 g, 72%) as a clear oil. H1NMR (CDCl3): 2.2-2.25 (d, H); 4.499-4.568 (m, H); 8.614-8.655 (m, 2H); 8.831-8.857 (m, H); 9.172-9.238 (m, H). ES-M (M+H+): 174.1.





Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[Cu](C#N)C#N.[Br-].[Li+].[I-].[C:9]([C:11]1[CH:12]=[C:13]([Zn+])[CH:14]=[CH:15][CH:16]=1)#[N:10].[C:18](Cl)(=[O:22])[CH:19]([CH3:21])[CH3:20]>O1CCCC1>[CH3:20][CH:19]([CH3:21])[C:18]([C:13]1[CH:12]=[C:11]([C:9]#[N:10])[CH:16]=[CH:15][CH:14]=1)=[O:22] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
940 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(#N)C=1C=C(C=CC1)[Zn+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.06 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a mixture prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added all at once
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 20 ml of a saturated solution of ammonium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 2×25 ml diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil was flushed through a silica plug
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)C=1C=C(C=CC1)C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.25 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
